Lutetium carbonate dihydrate
Description
Lutetium carbonate dihydrate (Lu₂(CO₃)₃·2H₂O, CAS 16454-20-9) is a rare earth carbonate compound characterized by lutetium(III) ions (Lu³⁺) coordinated with carbonate anions (CO₃²⁻) and two water molecules . This compound is typically synthesized through precipitation reactions involving lutetium salts (e.g., nitrate or chloride) and alkali carbonates. It exhibits low solubility in water, a property common to most rare earth carbonates. Thermal decomposition studies indicate that this compound transforms into lutetium oxide (Lu₂O₃) at elevated temperatures (~873 K) via intermediate phases, making it a precursor for high-purity lutetium oxides used in ceramics and optical coatings .
Properties
IUPAC Name |
lutetium(3+);tricarbonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Lu.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLADUJPVRWUQC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Lu2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724669 | |
| Record name | Lutetium carbonate--water (2/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16454-20-9 | |
| Record name | Lutetium carbonate--water (2/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium carbonate dihydrate can be synthesized through a precipitation reaction involving lutetium nitrate and sodium carbonate . The reaction is typically carried out in an aqueous solution at room temperature. The lutetium nitrate solution is slowly added to the sodium carbonate solution with constant stirring, resulting in the formation of this compound precipitate. The precipitate is then filtered, washed with distilled water, and dried at a low temperature to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar precipitation methods but on a larger scale. The reaction parameters, such as reagent concentrations, mixing rates, and temperature, are optimized to ensure high yield and purity of the product . The use of automated systems and controlled environments helps in maintaining consistency and quality in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Lutetium carbonate dihydrate undergoes various chemical reactions, including thermal decomposition, acid-base reactions, and complexation reactions .
Common Reagents and Conditions
Thermal Decomposition: When heated to high temperatures (around 750°C), this compound decomposes to form lutetium oxide (Lu₂O₃) and carbon dioxide (CO₂).
Acid-Base Reactions: This compound reacts with strong acids, such as hydrochloric acid (HCl), to form lutetium chloride (LuCl₃) and carbon dioxide (CO₂).
Complexation Reactions: This compound can form complexes with various ligands, such as EDTA (ethylenediaminetetraacetic acid), under specific conditions.
Major Products Formed
Lutetium Oxide (Lu₂O₃): Formed through thermal decomposition.
Lutetium Chloride (LuCl₃): Formed through reaction with hydrochloric acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of lutetium carbonate dihydrate in its applications is primarily based on its ability to form stable complexes and its high reactivity under specific conditions . In medical applications, lutetium-based compounds target specific molecular pathways and receptors, such as somatostatin receptors in cancer cells, to deliver therapeutic effects . The radiolabeled lutetium compounds emit radiation that damages the targeted cells, leading to their destruction .
Comparison with Similar Compounds
Lutetium(III) Acetate Hydrate
- Formula : Lu(CH₃COO)₃·H₂O (CAS 18779-08-3) .
- Properties: Water-soluble, hygroscopic, and often used as a precursor for lutetium-based catalysts or nanomaterials.
- Applications : Preferred in synthesis due to its solubility and stability in organic matrices. Unlike lutetium carbonate dihydrate, it decomposes at lower temperatures (~573–673 K) to form Lu₂O₃ .
Lutetium(III) Sulfate Octahydrate
- Formula : Lu₂(SO₄)₃·8H₂O (CAS 13473-77-3) .
- Properties : Moderately soluble in water and acids. Forms crystalline structures suitable for ion-exchange processes.
- Applications : Used in analytical chemistry and as a dopant in phosphors. Its higher solubility contrasts with the low solubility of this compound .
Lutetium(III) Nitrate Hydrate
Lutetium Citrate Hydrates
- Formula : Lu(C₆H₅O₇)·nH₂O (n = 1 or 2) .
- Properties: Forms stable monohydrate or dihydrate structures under hydrothermal conditions.
- Applications : Used in medical imaging and nuclear medicine due to citrate’s chelating properties. Unlike carbonate, citrate derivatives exhibit higher biocompatibility .
Comparison with Other Rare Earth Carbonates
Lithium Carbonate
Zirconium Basic Carbonate
- Formula : Zr(OH)₂CO₃ (CAS 57219-64-4) .
- Properties : Insoluble in water, used as a precursor for zirconium oxides. Shares low solubility with this compound but differs in cation charge (Zr⁴⁺ vs. Lu³⁺) .
Key Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Lutetium carbonate dihydrate, a compound of lutetium, has garnered attention in the field of medicinal chemistry and radiopharmaceuticals due to its potential biological activities. This article explores its properties, applications, and relevant research findings.
This compound is represented by the formula . It typically exists as a white crystalline solid that is insoluble in water but can form hydrates upon crystallization. The lutetium ion predominantly exists in the +3 oxidation state, which is crucial for its biological interactions .
Radiopharmaceuticals
Lutetium-177, a radioisotope derived from lutetium, is used in targeted radiotherapy, particularly for treating cancers such as prostate cancer. The compound's ability to form stable complexes with biomolecules enhances its therapeutic efficacy. For example, lutetium-177-labeled compounds are being explored for their ability to bind to specific receptors on tumor cells, allowing for targeted radiation delivery .
Table 1: Overview of Lutetium-177 Applications
| Application | Description |
|---|---|
| Prostate Cancer Therapy | Utilizes [177Lu]Lu-PSMA-617 for targeting prostate-specific membrane antigen (PSMA) in metastatic cases. |
| Neuroendocrine Tumors | [177Lu]Lu-DOTATATE is used for somatostatin receptor-targeted therapy. |
| Diagnostic Imaging | Lutetium-labeled compounds aid in imaging techniques to identify tumors. |
The biological activity of this compound is primarily attributed to the lutetium ion's capacity to interact with various biological molecules. Studies suggest that lutetium can influence cellular processes through:
- Receptor Binding : Lutetium-labeled compounds can target specific receptors on cancer cells, leading to internalization and subsequent radiation therapy.
- Cellular Uptake : Research indicates that lutetium compounds can be taken up by cells under both normoxic and hypoxic conditions, which is significant for cancer treatment where oxygen levels are often low .
Case Studies
- Prostate Cancer Treatment : A clinical trial involving [177Lu]Lu-PSMA-617 demonstrated significant tumor reduction in patients with metastatic castration-resistant prostate cancer (mCRPC). The study highlighted the compound's ability to selectively target PSMA-expressing tumors while sparing healthy tissues .
- Neuroendocrine Tumors : Another study focused on the use of [177Lu]Lu-DOTATATE for patients with neuroendocrine tumors. Results indicated improved survival rates and quality of life for patients receiving this targeted therapy compared to conventional treatments .
Research Findings
Recent research has expanded our understanding of lutetium's biological activity:
- Biocompatibility : Studies have shown that lutetium compounds exhibit low toxicity levels in vitro, making them suitable candidates for further development in therapeutic applications .
- Targeted Delivery Systems : Innovative approaches using nanotechnology have been developed to enhance the delivery and efficacy of lutetium-based therapies. These systems aim to improve the localization of radiation at tumor sites while minimizing exposure to surrounding healthy tissues .
Q & A
Q. What are the recommended synthesis methods for high-purity lutetium carbonate dihydrate, and how can reproducibility be ensured?
this compound is typically synthesized via controlled precipitation. A validated approach involves the dropwise addition of lutetium nitrate (Lu(NO₃)₃) and potassium carbonate (K₂CO₃) solutions into a buffered medium (e.g., KNO₃ solution) under constant stirring at 25–40°C . To ensure purity, use analytically graded reagents and perform multiple recrystallization steps. Post-synthesis, verify stoichiometry via thermogravimetric analysis (TGA) to confirm the dihydrate form by measuring mass loss at 100–150°C (removal of bound water) . Reproducibility hinges on precise pH control (±0.1 units) and temperature stability (±0.5 K) during synthesis .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Elemental analysis : Combustion analysis (C/H content) and inductively coupled plasma mass spectrometry (ICP-MS) for lutetium quantification. Compare results with theoretical values (e.g., Lu₂(CO₃)₃·2H₂O: Lu ~58.2 wt%, C ~8.5 wt%) .
- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy to identify carbonate vibrations (e.g., ν₃ asymmetric stretch at ~1450 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .
- X-ray diffraction (XRD) : Match experimental patterns with simulated crystallographic data to confirm phase purity .
Q. How can solubility data for this compound in aqueous and organic solvents be accurately determined?
Use gravimetric or UV-Vis methods under controlled conditions. For aqueous solubility, saturate solutions at fixed temperatures (e.g., 25°C ±0.05 K), filter unreacted solids, and evaporate the solvent to measure residue mass . For organic solvents (e.g., DMSO), ensure solvent purity via triple distillation under reduced pressure. Report solubility with standard deviations (±0.03–0.4%) and temperature precision (±0.05 K) .
Advanced Research Questions
Q. How should researchers address contradictions in reported hydration states (e.g., dihydrate vs. n-hydrate forms) of lutetium carbonate?
Discrepancies often arise from synthesis conditions (humidity, drying protocols). To resolve:
- Perform dynamic vapor sorption (DVS) to study hydration/dehydration kinetics.
- Compare TGA profiles under inert vs. humid atmospheres. For example, dihydrates show distinct mass loss steps at 100–150°C, while n-hydrates may exhibit broader dehydration ranges .
- Cross-validate with synchrotron XRD to detect intermediate crystalline phases .
Q. What experimental designs are optimal for studying the thermal decomposition pathways of this compound?
- Multi-method approach : Combine TGA, differential scanning calorimetry (DSC), and evolved gas analysis (EGA). For example, TGA-DSC under argon can reveal endothermic peaks at ~300°C (decarbonylation to Lu₂O₃) and exothermic events due to phase transitions .
- In situ XRD : Monitor phase changes during heating (25–800°C) to identify intermediate oxides (e.g., LuO₂ or Lu₂O₃) .
Q. How can thermodynamic stability under varying pH and ionic strength be modeled for this compound?
Use solubility product (Ksp) calculations and speciation software (e.g., PHREEQC). Experimental steps:
- Measure solubility across pH 4–10 and ionic strengths (0.1–1.0 M KNO₃).
- Fit data to the Pitzer model to account for ion interactions. Reported Ksp values for similar rare-earth carbonates range from 10⁻²⁸ to 10⁻³² .
Q. What are the primary sources of contamination during synthesis, and how can they be mitigated?
- Lanthanide impurities : Use high-purity Lu sources (>99.95%) and avoid shared equipment with other lanthanides.
- Anion interference : Replace nitrate precursors with chloride-free alternatives (e.g., LuCl₃) to prevent nitrate incorporation .
- Hydration variability : Store samples in desiccators with controlled humidity (e.g., silica gel for anhydrous forms, saturated salt solutions for hydrates) .
Q. How can researchers resolve ambiguities in spectroscopic data (e.g., overlapping FTIR bands) for this compound?
- Deconvolution analysis : Apply Gaussian fitting to FTIR spectra (e.g., separate carbonate ν₃ bands at 1420–1480 cm⁻¹) .
- Complementary techniques : Use Raman spectroscopy to differentiate symmetric (ν₁, ~1080 cm⁻¹) and asymmetric (ν₃) carbonate modes. Cross-reference with X-ray photoelectron spectroscopy (XPS) for surface composition validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
